Azido(methoxy)methanone

Description

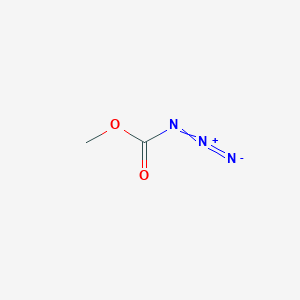

Structure

3D Structure

Properties

IUPAC Name |

methyl N-diazocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHNHTHTTUJQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501898 | |

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-56-9 | |

| Record name | Methyl carbonazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Acyl Azides in Synthetic Methodologies and Mechanistic Studies

Acyl azides, the class of compounds to which azido(methoxy)methanone belongs, are exceptionally versatile intermediates in organic synthesis. thieme-connect.comresearchgate.net Their importance is primarily rooted in their ability to undergo the Curtius rearrangement, a thermal or photochemical decomposition that yields an isocyanate with the loss of nitrogen gas. researchgate.netnih.gov This rearrangement is a cornerstone of synthetic chemistry, providing a reliable method for the conversion of carboxylic acids and their derivatives into primary amines, urethanes, and ureas upon reaction with suitable nucleophiles like water, alcohols, or amines. nih.gov

The synthetic utility of acyl azides extends beyond the Curtius rearrangement. They are precursors to a wide array of nitrogen-containing compounds, including heterocyclic structures, amides, and peptides. thieme-connect.comresearchgate.netresearchgate.net The controlled generation and in situ reaction of acyl azides have been developed to enhance safety and efficiency in synthetic protocols. researchgate.net

From a mechanistic standpoint, the study of acyl azide (B81097) decomposition has provided valuable insights into reaction pathways. The rearrangement is believed to proceed through a concerted mechanism, avoiding the formation of a free acyl nitrene intermediate under thermal conditions, which contributes to the high stereochemical retention observed in the products. nih.gov However, under photochemical conditions, the intermediacy of an acyl nitrene can be influential. nih.gov

The Historical Context and Evolution of Azide Chemistry

The journey of azide (B81097) chemistry began in the late 19th century. In 1890, Theodor Curtius first reported the synthesis of benzoyl azide and its thermal decomposition to phenyl isocyanate, laying the groundwork for what would become known as the Curtius rearrangement. nih.gov This discovery opened the door to the vast field of azide chemistry. Early work focused on understanding the fundamental reactivity of these energetic molecules. britannica.com

The development of "click chemistry," a concept introduced by K. Barry Sharpless in the early 2000s, brought renewed and widespread interest to azide chemistry. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a flagship click reaction, revolutionizing fields from drug discovery to materials science due to its high efficiency, selectivity, and biocompatibility. wikipedia.org While azido(methoxy)methanone itself is an acyl azide, the broader surge in azide research has undoubtedly contributed to a deeper understanding of the synthesis and handling of all types of organic azides. The azide functional group is now recognized as a "pseudohalide" due to its similar reactivity in certain substitution reactions. at.ua

Scope and Research Focus on Azido Methoxy Methanone Derivatives

Established Synthetic Pathways to Azidoformates

Traditional methods for synthesizing azidoformates primarily involve the reaction of a suitable precursor with an azide source. These methods have been widely used due to their reliability and the commercial availability of starting materials.

Methylation of Metal Azides

While direct methylation of metal azides is a conceivable route to some organic azides, it is not a common or well-documented method for the specific synthesis of this compound. More established methods typically involve the use of chloroformates and metal azides. For instance, the synthesis of various azidoformates can be achieved by reacting the corresponding chloroformate with sodium azide. acs.org A general procedure involves adding the chloroformate to a suspension of sodium azide in a suitable solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF) at room temperature. acs.org After the reaction is complete, the mixture is filtered and concentrated to yield the azidoformate product. acs.org

Substitution Reactions in Carbonyl Systems

Substitution reactions in carbonyl systems represent a cornerstone for the synthesis of acyl azides, including azidoformates. The most prevalent method involves the reaction of an acyl chloride or chloroformate with an azide salt, typically sodium azide. acs.orgevitachem.com This nucleophilic acyl substitution proceeds readily due to the good leaving group ability of the chloride ion.

For example, ethyl azidoformate can be synthesized by reacting ethyl chloroformate with sodium azide. evitachem.com This reaction is often carried out in a biphasic system or in a solvent that can facilitate the interaction between the organic and inorganic reactants.

A general representation of this reaction is:

R-O-CO-Cl + NaN₃ → R-O-CO-N₃ + NaCl

Where R represents a methyl group for the synthesis of this compound.

The reactivity of the carbonyl compound is a key factor in this synthesis. Electron-withdrawing groups attached to the carbonyl can enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the azide ion.

Novel Approaches and Catalyst Systems for Azidoformate Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of azidoformates and related acyl azides. These novel approaches often employ catalytic systems to achieve transformations under milder conditions and with greater control.

One notable advancement is the use of transition metal catalysts. For instance, copper(I)-catalyzed reactions have been explored for the synthesis of triazoles from azidoformates, indicating the reactivity and potential for further functionalization of these compounds. acs.org While this is an application of azidoformates rather than a direct synthesis, it highlights the ongoing interest in their catalytic transformations.

Another area of development involves the in-situ generation of acyl azides from carboxylic acids. A one-pot method has been developed using a cascade of reactions including carboxylic acid activation, azidation, Curtius rearrangement, and nucleophilic addition, catalyzed by low-cost DMAP and Cu(OAc)₂. google.com This approach allows for the synthesis of various amines from readily available carboxylic acids and alkane/aryloxyacyl azides, with nitrogen gas and carbon dioxide as the only byproducts. google.com

Furthermore, cobalt(II)-based metalloradical catalysis has emerged as a powerful tool for the activation of otherwise inert carbonyl azides. nih.govbc.edu This system enables the intramolecular radical aziridination of allyl azidoformates under mild conditions, without the need for bases or oxidants, to produce bicyclic aziridines with high stereoselectivity. nih.govbc.edu This represents a significant advancement in the catalytic activation of azidoformates for complex molecule synthesis.

| Catalyst System | Reactants | Product | Key Features |

| [Cu(CH₃CN)₄]PF₆ | Aryl terminal alkynes, Azidoformates | 1,4-disubstituted 1,2,3-triazoles | Mild conditions, regioselective. acs.org |

| DMAP and Cu(OAc)₂ | Carboxylic acid, Alkane/aryloxyacyl azide | Protected amines | One-pot, cascade reaction, green byproducts (N₂, CO₂). google.com |

| Co(II)-based metalloradical catalyst | Allyl azidoformates | 3-oxa-1-azabicyclo[3.1.0]hexan-2-one derivatives | Asymmetric, high diastereo- and enantioselectivity, mild conditions. nih.govbc.edu |

Stereoselective and Regioselective Synthesis of this compound Analogues

The development of stereoselective and regioselective methods for the synthesis of azidoformate analogues is crucial for accessing chiral building blocks for pharmaceuticals and other complex molecules.

Stereoselective Synthesis:

A significant breakthrough in the stereoselective synthesis of azidoformate analogues has been achieved through cobalt(II)-based metalloradical catalysis. nih.govbc.edu Researchers have developed a system using a D₂-symmetric chiral amidoporphyrin as a ligand for a cobalt(II) catalyst. nih.gov This system effectively catalyzes the asymmetric intramolecular aziridination of allyl azidoformates, leading to the formation of chiral [3.1.0]-bicyclic aziridines with high diastereoselectivity and enantioselectivity. nih.govbc.edu This method provides a powerful tool for constructing stereochemically defined structures from achiral or racemic starting materials.

Regioselective Synthesis:

Regioselectivity is critical when dealing with unsymmetrical molecules. In the context of azidoformate chemistry, regioselectivity often comes into play during their subsequent reactions. For example, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction of azidoformates with terminal alkynes regioselectively yields 1,4-disubstituted 1,2,3-triazoles. acs.org This high regioselectivity is a hallmark of "click chemistry" and is a significant advantage for the controlled synthesis of complex molecules.

The regioselective synthesis of quinazoline (B50416) derivatives has also been achieved by leveraging the azide–tetrazole tautomeric equilibrium. beilstein-journals.org This approach allows for the regioselective modification at the C2 position of the quinazoline ring system. beilstein-journals.org

Furthermore, the synthesis of 4'-azido nucleoside analogues has been accomplished through the stereo- and regioselective addition of iodine azide to a 4'-unsaturated nucleoside precursor. nih.gov This demonstrates the ability to introduce the azido group at a specific position with defined stereochemistry in complex molecular scaffolds.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Selectivity |

| Asymmetric Intramolecular Aziridination | Co(II)-complex with D₂-symmetric chiral amidoporphyrin | Allyl azidoformates | Chiral [3.1.0]-bicyclic aziridines | High diastereo- and enantioselectivity. nih.govbc.edu |

| Azide-Alkyne Cycloaddition | [Cu(CH₃CN)₄]PF₆ | Azidoformates, Terminal alkynes | 1,4-disubstituted 1,2,3-triazoles | Regioselective. acs.org |

| Quinazoline Modification | - | 2-Chloro-6,7-dimethoxy-4-sulfonylquinazoline | 4-Azido-6,7-dimethoxy-2-sulfonylquinazoline | Regioselective. beilstein-journals.org |

| Nucleoside Azidation | Iodine azide | 4'-Unsaturated nucleoside | 4'-Azido nucleoside | Stereo- and regioselective. nih.gov |

Green Chemistry Considerations in Azidoformate Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov In the context of azidoformate production, several aspects of green chemistry are being addressed.

Use of Safer Solvents and Reaction Conditions: Research is moving towards the use of less hazardous solvents and milder reaction conditions. The development of catalytic systems that operate at room temperature or slightly elevated temperatures, as seen in some copper-catalyzed and cobalt-catalyzed reactions, reduces energy consumption and the need for harsh conditions. acs.orgnih.govbc.edu The use of solvent-free reactions or reactions in water, where possible, is also a key goal of green chemistry. plusplustutors.com

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. researchgate.net Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, reducing the need for stoichiometric reagents and minimizing waste. The development of novel catalysts, such as the cobalt(II)-based metalloradical systems and copper catalysts, is a significant step towards greener azidoformate chemistry. google.comnih.govbc.edu

Prevention of Waste: The most effective way to reduce waste is to prevent its formation in the first place. acs.org One-pot syntheses and cascade reactions, such as the DMAP and Cu(OAc)₂ catalyzed synthesis of amines from carboxylic acids, are excellent examples of waste prevention as they combine multiple steps into a single operation, reducing the need for purification of intermediates and minimizing solvent usage. google.com

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound serves as a key method for generating methoxycarbonylnitrene and initiating subsequent rearrangements and reactions. This process can proceed through distinct pathways, the outcomes of which are influenced by reaction conditions and the surrounding chemical environment.

The primary step in the thermolysis of this compound is the extrusion of molecular nitrogen (N₂) to generate the highly reactive intermediate, methoxycarbonylnitrene. researcher.lifenih.gov Computational studies, including density functional theory (DFT), have been employed to understand the properties and reactivity of this nitrene. acs.orgnih.govohiolink.edu Unlike acetylnitrene, which has a singlet ground state, methoxycarbonylnitrene is predicted to have a triplet ground state. acs.orgnih.govresearchgate.net This is attributed to the oxygen atom of the methoxy (B1213986) group stabilizing the triplet state of the carbonyl nitrene more effectively than the corresponding singlet state. acs.orgnih.gov

This compound shows a preference for a stepwise decomposition pathway that proceeds via the formation of this free nitrene intermediate, as opposed to a concerted mechanism where nitrogen extrusion and group migration occur simultaneously. acs.orgnih.govohiolink.edu The bimolecular reactions of methoxycarbonylnitrene with various substrates like propane, ethylene, and methanol (B129727) have been calculated to have near-zero enthalpic barriers, with the free energy barriers being controlled by entropy. acs.orgnih.govscispace.com The common method for generating nitrenes is the thermolysis or photolysis of azides, a reaction analogous to the generation of carbenes from diazo compounds. egyankosh.ac.in

The thermal decomposition of an acyl azide to an isocyanate is known as the Curtius rearrangement. wikipedia.orgnih.govorganic-chemistry.org While it was initially thought to be a two-step process involving the formation of an acyl nitrene followed by migration, research suggests that the thermal decomposition is often a concerted process. wikipedia.org However, in the case of this compound, computational studies indicate a preference for a stepwise Curtius rearrangement that proceeds through the free methoxycarbonylnitrene intermediate. acs.orgnih.govohiolink.edu The oxygen atom in the methoxy group not only stabilizes the triplet ground state of the nitrene but also stabilizes the transition state for the Curtius rearrangement, thereby accelerating the isomerization of methoxycarbonylnitrene compared to analogous nitrenes like acetylnitrene. acs.orgnih.gov

The characterization of the transient species involved in these decompositions often relies on matrix isolation techniques coupled with spectroscopy. researcher.lifenih.gov In studies of analogous compounds like phenyl azidoformate, the nitrene intermediate has been identified and characterized using matrix-isolation IR and EPR spectroscopy at cryogenic temperatures. acs.orgnih.govresearchgate.net Subsequent irradiation can then induce the rearrangement of the trapped nitrene to the corresponding isocyanate, providing solid evidence for the stepwise Curtius rearrangement mechanism. acs.orgnih.govresearchgate.net

The analysis of the final products from the thermal decomposition of this compound reveals the complexity of the reaction pathways following the initial N₂ extrusion. Studies combining matrix isolation infrared spectroscopy and real-time ultraviolet photoelectron spectroscopy have identified several products from the pyrolysis of methyl azidoformate. researcher.lifenih.gov The primary products observed are isocyanic acid (HNCO), formaldehyde (B43269) (H₂CO), methanimine (B1209239) (CH₂NH), and carbon dioxide (CO₂). researcher.lifenih.gov These products are proposed to arise from two competing decomposition routes involving a four-membered cyclic intermediate. researcher.lifenih.gov

The selectivity of the thermal reaction can be influenced by the presence of other reagents. For instance, the thermal reaction of methyl azidoformate with norbornene does not immediately produce nitrene insertion products but instead proceeds through a 1,3-dipolar cycloaddition to yield a triazoline adduct. cdnsciencepub.comcdnsciencepub.com The subsequent thermal decomposition of this triazoline intermediate leads to the loss of nitrogen and the formation of at least five different products, with the major ones being an exo-aziridine derivative and an N-carbomethoxy-2-norbornimine. cdnsciencepub.comcdnsciencepub.com This multi-step mechanism is thought to involve the heterolytic cleavage of a nitrogen-nitrogen bond in the triazoline to form a zwitterionic intermediate. cdnsciencepub.com

Table 1: Products from the Thermal Decomposition of this compound and its Adducts

| Precursor/Reaction System | Temperature/Conditions | Major Products | Reference(s) |

| This compound (Pyrolysis) | High Temperature | Isocyanic acid (HNCO), Formaldehyde (H₂CO), Methanimine (CH₂NH), Carbon dioxide (CO₂) | researcher.life, nih.gov |

| Triazoline from this compound + Norbornene | Decalin | 3-carbomethoxy-3-azatricyclo(3.2.1.02,4 exo)octane, N-carbomethoxy-2-norbornimine | cdnsciencepub.com, cdnsciencepub.com |

| Phenyl Azidoformate (Flash Vacuum Pyrolysis) | 550 K | 3H-benzooxazol-2-one (intramolecular C-H amination product), N₂ | acs.org, nih.gov |

| Phenyl Azidoformate (Flash Vacuum Pyrolysis) | 700 K | CO₂, HNCO, ring-contraction products | acs.org, nih.gov |

Photochemical Transformations of this compound and Analogues

Photolysis provides an alternative method to initiate the decomposition of this compound, often leading to different reaction pathways and product distributions compared to thermal methods.

Ultraviolet (UV) irradiation of azidoformates is a well-established method for generating the corresponding carbonylnitrenes. acs.orgoup.com In the case of this compound (methyl azidoformate), direct photolysis in the presence of alkyl sulfides leads to the formation of stable N-Methoxycarbonylalkyliminosulfuranes. oup.com This reaction is believed to proceed via a singlet carbomethoxynitrene which attacks the unshared electron pair on the sulfur atom. oup.com

In contrast, when the photolysis is carried out in the presence of a triplet sensitizer (B1316253) like acetophenone, the product distribution changes significantly. oup.com Under these conditions, the major product is methyl carbamate (B1207046), and the formation of iminosulfuranes is not observed. oup.com This suggests that the triplet nitrene, formed via photosensitization, does not react to form the iminosulfurane, highlighting the different reactivity of the singlet and triplet spin states of the nitrene. oup.com More recent studies have shown that visible-light-mediated methods, using transition metal complexes, can selectively generate triplet nitrenes from azidoformates, which are effective in reactions such as the aziridination of alkenes. rsc.orgresearchgate.net

Table 2: Photochemical Reactions of this compound

| Reaction System | Conditions | Intermediate | Major Product(s) | Reference(s) |

| This compound + Alkyl Sulfide | Direct Photolysis (UV) | Singlet Methoxycarbonylnitrene | N-Methoxycarbonylalkyliminosulfurane | oup.com |

| This compound + Alkyl Sulfide | Photosensitized (Acetophenone) | Triplet Methoxycarbonylnitrene | Methyl carbamate | oup.com |

| Azidoformates + Alkenes | Visible Light, Photocatalyst | Triplet Nitrene | Aziridines | rsc.org, researchgate.net |

| Phenyl Azidoformate | UV Laser (193/266 nm) in cryogenic matrix | Phenoxycarbonylnitrene | N₂ | acs.org, nih.gov, researchgate.net |

| Phenyl Azidoformate (Nitrene) | Visible Light (532 nm) after UV photolysis | - | Phenoxy isocyanate (Curtius product) | acs.org, nih.gov, researchgate.net |

The photochemistry of azides in the solid state can differ significantly from that in solution due to the constraints imposed by the crystal lattice. researchgate.net The crystal environment can enforce specific conformations and restrict the mobility of reactive intermediates, leading to enhanced selectivity and sometimes entirely different reaction pathways. researchgate.netacs.org

Studies on crystalline α-azidoacetophenones, for example, have shown that the reaction can proceed via α-cleavage to form a radical pair, rather than through a nitrene. acs.orgnih.gov The benzoyl and azido alkyl radicals are held in close proximity by the crystal lattice, facilitating their recombination to form an imine product in a crystal-to-crystal reaction. acs.orgnih.gov This selectivity is attributed to the crystal lattice stabilizing a specific conformer and a particular excited state configuration that favors α-cleavage over energy transfer to the azide group to form a nitrene. researchgate.netrsc.org While specific studies on the solid-state photolysis of this compound are not detailed in the provided sources, the principles observed for other crystalline azides suggest that crystal lattice effects could play a crucial role in dictating its solid-state photoreactivity, potentially favoring pathways other than direct nitrene formation and Curtius rearrangement. The kinetic stability of arylnitrenes generated in crystals is significantly higher than in the gas phase or solution, with their decay and subsequent product formation being influenced by diffusional processes within the lattice. researchgate.net

Solution-Phase Photoreactivity and Product Distribution

The photoreactivity of this compound and its derivatives in solution leads to a variety of products through the formation of highly reactive nitrene intermediates. The photolysis of 2-(methoxycarbonyl)phenyl azide in solution at room temperature primarily yields 3-(methoxycarbonyl)azacycloheptatetraene as the main intermediate on the microsecond timescale. oup.comoup.com This contrasts with the product distribution observed in argon matrix photolysis at low temperatures. oup.com

Ultrafast time-resolved infrared (IR) and UV-vis spectroscopy studies on methoxycarbonylphenyl azides in solution have identified singlet nitrenes and ketenimines as key intermediates. nih.gov For instance, the photolysis of 4-methoxycarbonylphenyl azide and 2-methoxycarbonylphenyl azide leads to the formation of their respective singlet nitrenes. nih.gov These singlet nitrenes have short lifetimes, on the order of nanoseconds and picoseconds, respectively, in solution at room temperature. nih.gov The presence of a methoxycarbonyl group at the para or ortho position has a minimal effect on the rate of intersystem crossing (ISC) to the triplet nitrene. nih.gov

The solvent environment can influence the reaction pathways. While water does not alter the chemistry or kinetics of the singlet nitrenes derived from 4- and 2-methoxycarbonylphenyl azide, it can lead to protonation in other derivatives. nih.gov The photolysis of certain alkoxycarbonyl azides in methanol, particularly those with an internal triplet sensitizer, predominantly yields carbamates. researchgate.net This occurs through the formation of triplet-excited ketones that undergo intramolecular energy transfer to form triplet nitrenes. researchgate.net

In some cases, secondary photolysis of the initially formed nitrenes can occur, leading to further products. researchgate.net For example, irradiation of certain sensitized alkoxycarbonyl azides in matrices can yield isocyanic acid through a stepwise process involving the photochemical decomposition of the triplet nitrene. researchgate.net

The product distribution from the photolysis of 2-(methoxycarbonyl)phenyl azide has been shown to include several photointerconvertible products. lookchem.com These include the corresponding nitrene, a ring-expanded azacycloheptatetraene derivative, a mixture of ketene-functionalized isomers, and a photocyclization product, N-methoxyazetinone. lookchem.com

Table 1: Intermediates and Products from the Photolysis of Methoxycarbonylphenyl Azides in Solution

| Starting Material | Key Intermediates | Major Products | Reference(s) |

| 2-(Methoxycarbonyl)phenyl azide | 3-(Methoxycarbonyl)azacycloheptatetraene | - | oup.comoup.com |

| 4-Methoxycarbonylphenyl azide | Singlet nitrene, Ketenimine | - | nih.gov |

| 2-Methoxycarbonylphenyl azide | Singlet nitrene, Ketenimine | Isoxazole species | nih.gov |

| Alkoxycarbonyl azides with internal sensitizer | Triplet nitrene | Carbamates, Isocyanic acid | researchgate.net |

| 2-(Methoxycarbonyl)phenyl azide | Nitrene, Azacycloheptatetraene, Ketene isomers | N-Methoxyazetinone | lookchem.com |

1,3-Dipolar Cycloaddition Reactions of this compound

Huisgen Cycloadditions with Alkynes and Alkenes (e.g., Triazoles, Triazolines)

This compound and related organic azides readily participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes and alkenes to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org The reaction with alkynes is a cornerstone for the synthesis of 1,2,3-triazoles, while the reaction with alkenes yields triazolines. organic-chemistry.orgrsc.org

The thermal Huisgen cycloaddition of azides with alkynes typically requires elevated temperatures and can result in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which can be a drawback for applications requiring a single isomer. organic-chemistry.org For example, the reaction of an azide with an alkyne at 98°C can produce a mixture of the 1,4- and 1,5-adducts. wikipedia.org

The scope of the Huisgen cycloaddition is broad, encompassing a wide variety of substituted azides and alkynes. organic-chemistry.orgorganic-chemistry.org This versatility allows for the synthesis of large libraries of triazole compounds for various applications. organic-chemistry.org While the classic cycloaddition with alkenes has been somewhat less explored due to lower reactivity and potential side reactions, it remains a viable route to triazolines. wikipedia.orgrsc.org The reaction of azides with electron-deficient olefins can proceed without the need for metal catalysis. wikipedia.org

Intramolecular versions of the azide-alkene cycloaddition have also been developed, leading to the formation of fused bicyclic systems. rsc.orgnih.gov These reactions often proceed through an intermediate triazoline which may be stable or undergo further reactions like the loss of dinitrogen to form aziridines or imines. nih.gov

Stereochemical and Regiochemical Aspects of Cycloaddition Products

The regioselectivity of the Huisgen 1,3-dipolar cycloaddition between azides and unsymmetrical alkynes is a critical aspect, as it determines the substitution pattern of the resulting triazole ring. In the absence of a catalyst, the reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.orgarkat-usa.org The ratio of these isomers can be influenced by the electronic properties of the substituents on both the azide and the alkyne. arkat-usa.org

For instance, the cycloaddition of 4-substituted-phenyl azides with methyl propiolate in an aqueous medium without a catalyst produces a mixture of the corresponding 1-(4-substituted)-phenyl-4-methoxycarbonyl-1,2,3-triazoles and 1-(4-substituted)-phenyl-5-methoxycarbonyl-1,2,3-triazoles. arkat-usa.org The 1,4-regioisomer is typically the major product in these cases. arkat-usa.org Computational studies using density functional theory (DFT) have been employed to rationalize the observed regioselectivity. arkat-usa.org

In confined environments, such as within a molecular cage, the regioselectivity of the cycloaddition can be dramatically altered. rsc.org For example, the reaction of certain azido-pyridine-N-oxides with a propynyl-pyridinone inside a bis-calix oup.compyrrole cage showed a complete switch in regioselectivity from the 1,4-isomer to the 1,5-isomer depending on the linker length in the azide reactant. rsc.org

The development of catalyzed cycloaddition reactions has provided powerful tools to control regioselectivity. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) selectively produce the 1,5-disubstituted triazole isomer. nih.govmdpi.com

Table 2: Regioselectivity in Azide-Alkyne Cycloadditions

| Reaction Type | Catalyst | Major Regioisomer | Reference(s) |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | organic-chemistry.orgarkat-usa.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted | organic-chemistry.orgwikipedia.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | 1,5-disubstituted | nih.govmdpi.com |

| Confined in Molecular Cage | Bis-calix oup.compyrrole | 1,4- or 1,5-isomer (switchable) | rsc.org |

Catalysis in Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Alkyne-Azide Cycloaddition)

The discovery of catalysis in azide-alkyne cycloadditions has revolutionized the synthesis of 1,2,3-triazoles, transforming it into a true "click" reaction. organic-chemistry.org The most prominent example is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), which exhibits high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-isomer. organic-chemistry.orgwikipedia.orgnih.gov This reaction has found widespread use in various fields, including medicinal chemistry and materials science. nih.govnih.gov

The CuAAC reaction is believed to proceed through a mechanism involving the formation of a copper acetylide intermediate. wikipedia.org The copper(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄, in the presence of a reducing agent like sodium ascorbate. nih.govacs.org Various copper(I) sources, including CuI and CuBr, can also be used. organic-chemistry.orgunits.it The reaction tolerates a wide range of functional groups and can be performed in various solvents, including water. organic-chemistry.orgnih.gov

The catalytic activity can be enhanced by the use of ligands that stabilize the copper(I) center. acs.orgcsic.es Functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts have shown high efficiency, allowing for very low catalyst loadings. acs.orgcsic.es

While copper catalysis is dominant for the synthesis of 1,4-triazoles, other metals offer complementary regioselectivity. Ruthenium catalysts, for example, selectively yield 1,5-disubstituted triazoles. wikipedia.orgnih.gov The mechanism of the ruthenium-catalyzed reaction is thought to involve a ruthenacycle intermediate. organic-chemistry.orgwikipedia.org

Intramolecular Reactivity and Cyclization Reactions

Neighboring Group Participation in this compound Derivatives

The reactivity of the azido group can be significantly influenced by the presence of neighboring functional groups. Neighboring group participation can affect the rate of azide decomposition and direct the reaction towards specific cyclized products.

In the thermal decomposition of aryl azides, ortho-substituents can assist in the decomposition process. worktribe.com For example, a benzoyl group at the ortho position can participate in the decomposition of the azide. worktribe.com However, the effectiveness of this participation depends on the nature of the group and its conformation. A 2-methoxycarbonyl group is generally considered a less effective neighboring group in the thermal decomposition of azides compared to groups like benzoyl. worktribe.comresearchgate.netacs.org This is attributed to factors such as the distance between the carbonyl oxygen and the inner nitrogen of the azide group and delocalization energy within the molecule. worktribe.comresearchgate.net In some systems, such as 3-azidothiophene, a 2-methoxycarbonyl substituent has very little effect on the rate of decomposition. researchgate.netacs.org

In photochemical reactions, neighboring groups can also play a crucial role. For instance, the presence of a methoxy group can promote the ring expansion of azidoquinolines upon photolysis. psu.edu This effect is dependent on the position of the methoxy group relative to the azide. psu.edu

Intramolecular cycloadditions are another important manifestation of neighboring group participation. An alkene tethered to an azido-containing molecule can undergo an intramolecular 1,3-dipolar cycloaddition to form fused heterocyclic systems. nih.gov These reactions often proceed through a triazoline intermediate, which can then lead to other products such as aziridines or imines. nih.gov Similarly, intramolecular reactions between an azide and an isocyanide group have also been explored, leading to the formation of complex fused ring systems. nih.gov

Cyclization onto Adjacent Functional Groups

The reactivity of the acyl azide functionality in compounds like this compound allows for intramolecular cyclization reactions, particularly when there are suitable adjacent functional groups. researchgate.netmetu.edu.tr These reactions are a valuable strategy for the synthesis of various heterocyclic compounds. The general principle involves the nucleophilic attack of a neighboring group onto the electrophilic carbonyl carbon of the acyl azide or onto the nitrogen atom of the azide.

In a process analogous to the synthesis of 4-aza-indoles, a molecule containing an acyl azide and a suitably positioned functional group can undergo intramolecular cyclization. metu.edu.tr For example, the conversion of a precursor molecule containing a half-ester into an acyl azide, followed by a Curtius rearrangement, generates an isocyanate intermediate. This intermediate can then be trapped by a nucleophile within the same molecule, leading to the formation of a cyclic product. researchgate.netmetu.edu.tr Such intramolecular cyclization reactions are pivotal in constructing target ring systems. metu.edu.tr

The following table provides examples of intramolecular cyclization reactions involving acyl azides, which are analogous to the potential reactivity of this compound derivatives.

| Starting Material Type | Intermediate | Product Type | Ref. |

| Half ester with adjacent nucleophile | Acyl azide, Isocyanate | Urea and urethane (B1682113) derivatives, Heterocycles | researchgate.netmetu.edu.tr |

| 2-(2-ethoxy-2-oxoethyl)nicotinic acid derivative | Acyl azide, Isocyanate | 4-aza-indole derivative | metu.edu.tr |

Anion-Triggered Intramolecular Cyclizations

Intramolecular cyclizations of azido compounds can also be initiated by an external anionic species. A notable example is the anion-triggered intramolecular cyclization of α-azido-ω-isocyanides in the presence of a catalytic amount of sodium azide. nih.gov This reaction proceeds via an unprecedented pathway where the azide anion acts as a catalyst to promote the formation of cyclic cyanamides. nih.gov

The mechanism involves the initial addition of the azide anion to the isocyanide functionality, leading to the formation of a key cyanamide (B42294) anion intermediate. nih.gov This intermediate subsequently undergoes cyclization to yield the final product. nih.gov Computational studies have supported this mechanistic proposal, and the cyanamide anion has been identified as a key intermediate through spectroscopic monitoring. nih.gov

While this specific example involves an azido-isocyanide, the principle of an anion triggering an intramolecular cyclization of an azido-containing compound is a relevant concept. For a derivative of this compound bearing a suitable functional group, a similar anion-induced cyclization could potentially be a viable reaction pathway.

Radical Processes Involving the Azido Group in this compound

The azido group in compounds like this compound can be involved in various radical processes. These reactions often proceed through the formation of highly reactive nitrogen-centered radical intermediates. researchgate.net

Generation and Reactivity of Azido-Derived Radicals

Organic azides are well-established as effective traps for both carbon- and heteroatom-centered radicals in both intramolecular and intermolecular reactions. researchgate.net The azidyl radical can be generated from the oxidation of the azide ion. acs.org Another pathway to radical species involves the reaction of aldehydes with iodine azide (IN3), which is believed to proceed through a radical mechanism. acs.org In this process, an iodine radical, formed from the homolysis of the I-N3 bond, abstracts a hydrogen atom from the aldehyde, generating a carbon-centered radical. This radical then reacts with iodine azide to produce an acyl azide and regenerate the iodine radical. acs.org

The following table summarizes a reaction for the generation of acyl azides from aldehydes via a radical pathway.

| Reactants | Conditions | Product | Mechanism Highlights | Ref. |

| Aldehydes, Iodine Azide (IN3) | MeCN, 25 °C | Acyl azide | Radical chain reaction involving iodine and acyl radicals. | acs.org |

Intermediacy of Iminyl Radicals

A significant aspect of the radical chemistry of azides, particularly vinyl azides, is the formation of iminyl radicals. acs.orgrsc.orgacs.org The addition of a radical species to a vinyl azide can lead to the formation of an α-azido radical, which then eliminates a molecule of dinitrogen (N2) to produce an iminyl radical. acs.orgrsc.org

For instance, the reaction of thiols with vinyl azides generates iminyl radicals through the addition of a sulfanyl (B85325) radical to the β-carbon of the vinyl group. acs.org These iminyl radicals can then undergo further reactions, such as cyclization or fragmentation. acs.org Similarly, the addition of carbon-centered radicals to vinyl azides also leads to the formation of transient iminyl radical species. acs.org While this compound itself is not a vinyl azide, this reactivity highlights a general pathway for the conversion of an azido group into an iminyl radical, which could be relevant for appropriately substituted derivatives.

Lewis Acid Catalysis in Radical Reactions

Lewis acids can play a significant role in promoting radical reactions involving organic azides. researchgate.netat.ua For example, the reaction of alkyl azides with ketones can be promoted by Lewis acids to afford various products, including those arising from a Schmidt-like insertion. researchgate.net In some cases, particularly with benzylic azides, an acid-promoted rearrangement of the azide can lead to an iminium species, which can then be trapped. researchgate.net

In the context of radical reactions, Lewis acids can activate substrates towards radical attack. For example, chiral Lewis acids have been used to catalyze enantioselective radical reactions. sustech.edu.cn While direct examples of Lewis acid catalysis in the radical reactions of this compound are not prominent in the literature, the coordination of a Lewis acid to the carbonyl oxygen could potentially influence its reactivity in radical processes. It is known that coordination of Lewis acids to certain functional groups can weaken adjacent bonds and facilitate radical reactions. mdpi.com

Computational and Theoretical Investigations on Azido Methoxy Methanone Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has been instrumental in elucidating the complex reaction mechanisms of azido(methoxy)methanone, also known as methyl azidoformate. Computational studies have focused primarily on its thermal decomposition, a reaction of significant interest due to the energetic nature of azide (B81097) compounds. The thermal decomposition of azides is crucial for understanding their stability and potential applications, as well as for hazard analysis. researchgate.net

Investigations into the thermal decomposition of methyl azidoformate have revealed that the initial and principal step is the elimination of a nitrogen molecule (N₂). nih.gov DFT calculations support that this N₂ elimination requires an initial activation energy, leading to the formation of a highly reactive nitrene intermediate (methoxycarbonylnitrene). researchgate.net The fate of this intermediate dictates the subsequent reaction pathways and final products. nih.gov

Two primary, competing decomposition routes have been proposed based on experimental evidence and supported by molecular orbital calculations. nih.gov One pathway involves the rearrangement of the nitrene intermediate. Another key pathway involves a 1,2-hydrogen shift that leads to the formation of an imine. researchgate.net The study of related azido (B1232118) compounds by DFT has shown that the activation barrier for uncatalyzed reactions can be significant, highlighting the energetic stability of the parent molecule under standard conditions. researchgate.net The theoretical approach allows for a detailed exploration of these pathways, which can be difficult to isolate and characterize experimentally. cuny.edu

The products observed from the pyrolysis of methyl azidoformate are consistent with these DFT-elucidated pathways. The main products identified include isocyanic acid (HNCO), formaldehyde (B43269) (H₂CO), methanimine (B1209239) (CH₂NH), and carbon dioxide (CO₂). nih.gov The distribution of these products is believed to be a result of the competing decomposition routes originating from the initial nitrene intermediate. nih.gov

Characterization of Transition States and Intermediates

The elucidation of reaction pathways using DFT relies heavily on the characterization of stationary points on the potential energy surface, namely intermediates and transition states. researchgate.net For the thermal decomposition of methyl azidoformate, computational studies have identified several key transient species. nih.gov

Following the initial extrusion of N₂, a primary intermediate formed is the corresponding singlet methoxycarbonylnitrene. The subsequent reactions of this nitrene are complex. One of the most significant findings from theoretical studies is the proposed formation of a four-membered cyclic intermediate. nih.gov This ring structure is believed to be a critical juncture in the reaction coordinate, with its subsequent fragmentation leading to the observed product distribution. nih.gov

Another important intermediate identified through DFT calculations is an imine, formed via a 1,2-hydrogen shift. researchgate.net In the decomposition of related azido compounds, such as 2-azido-N,N-dimethyl acetamide, a novel imine intermediate was successfully detected and characterized, lending credence to its proposed role in similar azide pyrolyses. nih.gov The stability and reactivity of these intermediates are analyzed computationally to understand why certain pathways are favored over others. researchgate.net

Transition states represent the maximum energy point along the reaction coordinate between reactants, intermediates, and products. researchgate.net While detailed geometric parameters for the specific transition states in methyl azidoformate decomposition are not extensively published, DFT calculations are used to locate these first-order saddle points on the potential energy surface. researchgate.net The structure of these transition states provides insight into the bonding changes occurring during the reaction, such as the breaking of the C-N₃ bond and the formation of new bonds within the rearranging fragments.

Analysis of Energetic Barriers and Reaction Thermodynamics

A quantitative understanding of a reaction mechanism is achieved through the analysis of its thermodynamics and the energetic barriers of its constituent steps. chemrxiv.org DFT calculations provide these crucial energetic details for the reactions of this compound. The thermal decomposition is known to be an exothermic process, releasing significant energy, which is characteristic of azide compounds. researchgate.netscispace.com

The initial, rate-determining step in the thermal decomposition is the cleavage of the N-N₂ bond to release molecular nitrogen. DFT studies on a related diazido ester calculated the activation energy for this initial N₂ elimination to be 155.1 kJ/mol. researchgate.net This substantial energy barrier explains the compound's relative stability at lower temperatures. The elimination of the first N₂ molecule is described as a highly exothermic reaction, which can lead to the spontaneous continuation of the decomposition process. researchgate.net

The reactivity of the resulting nitrene intermediate is also governed by energetic factors. The addition of a singlet nitrene to a C-H bond, a common subsequent reaction, is typically exothermic but is also associated with a considerable activation barrier. researchgate.net The thermodynamics of the competing pathways determine the final product ratios. For example, the relative energies of the transition states leading to the various decomposition products (HNCO, H₂CO, etc.) from the cyclic intermediate will dictate their formation probabilities. nih.gov By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile of the reaction can be constructed, offering predictive insights into the reaction kinetics and outcomes. chemrxiv.org

| Product Name | Chemical Formula |

|---|---|

| Isocyanic Acid | HNCO |

| Formaldehyde | H₂CO |

| Methanimine | CH₂NH |

| Carbon Dioxide | CO₂ |

Data sourced from Dyke et al., 2005. nih.gov

Ab Initio Calculations for Conformational Analysis and Electronic Structure

Ab initio computational methods are foundational for studying molecular properties from first principles, without reliance on empirical data. Such calculations have been applied to this compound to investigate its conformational equilibrium, determine its optimal geometry, and compute its vibrational frequencies. unl.pt These theoretical studies provide a detailed picture of the molecule's three-dimensional structure and intrinsic properties at the quantum mechanical level.

Conformational analysis is critical for understanding how the molecule behaves in different environments. lumenlearning.com For methyl azidoformate, ab initio calculations explore the rotation around the single bonds, particularly the C-O and N-C bonds, to identify the most stable conformers (rotational isomers). The relative energies of these conformers determine their population distribution at a given temperature. The calculations for methyl azidoformate help to establish its preferred shape, which in turn influences its physical properties and reactivity. unl.pt

Furthermore, these calculations provide insights into the electronic structure of the molecule. A key property derived from ab initio methods is the ionization energy, which is the energy required to remove an electron from the molecule. For methyl azidoformate, ionization energies have been computed based on Koopman's theorem, offering direct information about the molecule's highest occupied molecular orbitals (HOMOs). unl.pt This information is fundamental to understanding the molecule's behavior in charge-transfer interactions and its susceptibility to oxidation.

"Azido Gauche Effect" in Substituted Systems

The "azido gauche effect" is a stereoelectronic phenomenon where a conformation with a gauche relationship (a 60° dihedral angle) between the azido group and another substituent is unexpectedly more stable than the anti conformation (180°). nih.govresearchgate.net This effect is analogous to the well-known gauche effect observed with highly electronegative substituents like fluorine. nih.govwikipedia.org

While not specifically detailed for this compound itself in the available literature, ab initio calculations on related azido-substituted molecules have provided a thorough theoretical basis for this effect. nih.gov Studies on azidoethane (B8782865) derivatives (N₃-CH₂CH₂-X) revealed that the gauche conformer is favored over the anti conformer, with calculated energy differences ranging from 5 to 13 kJ/mol. nih.gov These calculations demonstrate that the strength of the azido gauche effect is comparable to that of the fluorine gauche effect. nih.gov

The primary explanation for the gauche effect is hyperconjugation. wikipedia.orgchemeurope.com This involves the donation of electron density from a σ bonding orbital to a nearby σ* antibonding orbital. In the case of azido compounds, the gauche conformation allows for optimal overlap between a C-H σ bonding orbital (a good electron donor) and the C-N₃ σ* antibonding orbital (a good electron acceptor), leading to a stabilizing interaction that is not possible in the anti conformation. nih.govwikipedia.org This theoretical framework, supported by ab initio calculations, is crucial for predicting the preferred conformations of molecules containing the azido group, including this compound.

| Substituent (X) | Energy Difference (kJ/mol) |

|---|---|

| N₃ | 5 - 13 |

| NHCOH | |

| NHAc | |

| N(CH₃)Ac |

Data sourced from D'hooghe et al., 2006. nih.gov

Electronic Properties and Their Influence on Reactivity

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide powerful tools to probe this connection for this compound. The reactivity of the molecule is largely dominated by the azido group, which can undergo thermal or photochemical decomposition to generate a highly reactive nitrene species. nih.govresearchgate.net

The nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key determinant of reactivity. The HOMO energy, which can be estimated from calculated ionization potentials, indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. unl.ptmdpi.com The energy gap between the HOMO and LUMO is an indicator of chemical stability. nih.gov For methyl azidoformate, the decomposition pathway is initiated by the breaking of a bond within the azide group, a process influenced by the distribution and energy of these frontier orbitals.

Furthermore, the electrophilic nature of the nitrene formed upon N₂ loss is a direct consequence of its electronic structure. researchgate.net This high electrophilicity drives its subsequent reactions, such as insertion into C-H bonds or addition to double bonds. researchgate.net Molecular electrostatic potential (MEP) maps, which can be generated from DFT calculations, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Such analyses help predict how this compound and its reactive intermediates will interact with other reagents.

Molecular Dynamics and Molecular Modeling of Condensed Phase Reactions

While DFT and ab initio methods are excellent for studying individual molecules and reaction pathways in the gas phase, Molecular Dynamics (MD) simulations offer a powerful approach to investigate the behavior of molecules in the condensed phase (liquids or solids). mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insight into dynamic processes, conformational changes, and intermolecular interactions. dovepress.comnih.gov

For a reactive compound like this compound, MD simulations could be employed to study its behavior in a solvent or in the solid state. These simulations can reveal how intermolecular forces and the surrounding environment affect the molecule's conformational preferences, potentially influencing the "azido gauche effect." nih.gov In the context of reactions, MD can be used to model the diffusion of reactants, the formation of encounter complexes, and the role of solvent molecules in stabilizing or destabilizing reactants, transition states, and products. youtube.com

Reactive molecular dynamics (ReaxFF) is a specific type of MD that can model chemical reactions by allowing bonds to form and break during the simulation. This technique could be applied to simulate the decomposition of this compound in a condensed-phase environment, providing a dynamic picture of the reaction cascade and how energy is dissipated into the surrounding medium. Although specific MD studies on this compound are not widely reported, the methodology is a cornerstone of modern computational chemistry for bridging the gap between single-molecule quantum calculations and the macroscopic behavior of chemical systems. mdpi.comrsc.org

Simulation of Solid-State Photolysis Mechanisms

Computational studies have provided significant insights into the photodecomposition of this compound, primarily through the investigation of its key intermediate, methoxycarbonylnitrene. While direct simulations of the solid-state photolysis are not extensively documented, theoretical calculations on the decomposition pathways of the parent azide and the subsequent reactions of the nitrene offer a basis for understanding the mechanisms likely to occur in a constrained crystalline environment.

The photolysis of this compound is believed to proceed via the formation of methoxycarbonylnitrene. Computational studies, utilizing methods such as density functional theory (DFT), have explored the energetics of the Curtius rearrangement for this compound. Unlike some acyl azides that may undergo a concerted rearrangement to the isocyanate with simultaneous nitrogen extrusion, calculations suggest that methoxycarbonyl azide has a preference for a stepwise Curtius rearrangement. This process involves the initial formation of the free methoxycarbonylnitrene intermediate.

In the solid state, the crystal lattice can impose significant steric and conformational constraints on the reacting molecules. These constraints can influence the selectivity of the reaction. For the stepwise mechanism, the methoxycarbonylnitrene, once formed, can either rearrange to methyl isocyanate or undergo other reactions. The rigid environment of the crystal may favor the rearrangement pathway by holding the nitrene in a conformation that is pre-organized for the migration of the methoxy (B1213986) group.

Furthermore, computational models indicate that methoxycarbonylnitrene possesses a triplet ground state. The oxygen atom in the methoxy group is thought to stabilize the triplet state of the carbonyl nitrene more effectively than the corresponding singlet state. This has implications for the solid-state mechanism, as the lifetime and reactivity of the nitrene will be dependent on its spin state. Intersystem crossing from an initially formed singlet nitrene to the more stable triplet state is a key process that would be influenced by the solid-state matrix.

The table below summarizes key energetic data from computational studies on the decomposition of a related acyl azide, which provides a model for understanding the potential pathways in the solid state.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Concerted Curtius Rearrangement | CBS-QB3 | 27 |

| Stepwise Nitrene Formation | DFT (B3LYP) | Lower than concerted pathway |

Solvent Effects on Reaction Energetics and Selectivity

The influence of solvents on the photochemistry of this compound and its derivatives has been investigated through both experimental and computational approaches. These studies reveal that the solvent can play a crucial role in determining the reaction pathways and the lifetimes of reactive intermediates.

Computational studies on derivatives such as methoxycarbonylphenyl azides have shown that the presence of a solvent does not significantly alter the initial photochemical steps, namely the formation of the singlet nitrene. However, the subsequent fate of the nitrene is highly dependent on the solvent environment.

In non-polar aprotic solvents, the primary reaction of the singlet nitrene is rearrangement to the corresponding isocyanate. In contrast, in the presence of protic solvents like water, alternative reaction pathways can become significant. For instance, computational and experimental studies on 2-methoxy-6-methoxycarbonylphenyl azide have shown that water can lead to the protonation of the singlet nitrene, resulting in the formation of a nitrenium ion. This indicates that in aqueous environments, the selectivity of the reaction can be shifted away from the Curtius rearrangement product.

The table below presents data on the lifetime and reactivity of a singlet nitrene intermediate derived from a methoxycarbonylphenyl azide in different solvents, illustrating the impact of the solvent on the reaction kinetics. nih.govnih.govacs.org

| Solvent | Intermediate | Lifetime | Reaction with Water (Rate Constant) |

|---|---|---|---|

| Acetonitrile | Singlet 2-methoxy-6-methoxycarbonylphenylnitrene | ~800 ps | - |

| Aqueous Solution | Singlet 2-methoxy-6-methoxycarbonylphenylnitrene | - | 1.9 × 10⁸ L·mol⁻¹·s⁻¹ |

These findings underscore the importance of considering the solvent environment when predicting the outcome of the photolysis of this compound. The ability of the solvent to stabilize charged intermediates or to act as a reactant can significantly alter the product distribution compared to the gas phase or solid state.

Advanced Spectroscopic and Analytical Methodologies for Azido Methoxy Methanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Azido(methoxy)methanone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can confirm the compound's covalent structure and gain insights into its electronic environment.

¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity. It displays a single sharp resonance signal (a singlet) corresponding to the three equivalent protons of the methoxy (B1213986) (–OCH₃) group. The chemical shift of this peak is typically found in the range of 3.8-4.0 ppm, consistent with a methyl group attached to an electron-withdrawing oxygen atom. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation, showing two distinct signals for the two carbon atoms in the molecule. docbrown.info The carbon of the methoxy group typically resonates around 50-55 ppm. pressbooks.publibretexts.org The carbonyl carbon (C=O) is significantly deshielded and appears much further downfield, generally in the region of 160-170 ppm. libretexts.orglibretexts.org The significant difference in chemical shifts allows for unambiguous assignment of each carbon atom. docbrown.info

¹⁵N NMR: Nitrogen-15 NMR is particularly informative for compounds containing the azide (B81097) moiety. The three nitrogen atoms of the azido (B1232118) group in this compound are chemically non-equivalent and therefore produce three distinct resonance signals. nih.gov These are typically designated as Nα (attached to the carbonyl), Nβ (the central nitrogen), and Nγ (the terminal nitrogen). Theoretical calculations and experimental data for similar organic azides show characteristic chemical shift ranges for these nuclei. researchgate.netznaturforsch.com The ability to observe these three distinct signals provides direct evidence for the integrity of the azide group and can be used to study its electronic structure and involvement in chemical reactions. nih.gov

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Methoxy (–OCH₃) | 3.8 - 4.0 | Singlet |

| ¹³C | Methoxy (–C H₃) | 50 - 55 | N/A |

| ¹³C | Carbonyl (–C =O) | 160 - 170 | N/A |

| ¹⁵N | Nγ (terminal) | -130 to -150 | N/A |

| ¹⁵N | Nα (attached to C=O) | -170 to -190 | N/A |

| ¹⁵N | Nβ (central) | -280 to -320 | N/A |

Note: ¹⁵N chemical shifts are referenced to nitromethane (B149229) (CH₃NO₂). Values are based on calculations and data from related azido compounds. znaturforsch.comscience-and-fun.de

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to identify the intermediates and products formed during its reactions. In electron ionization (EI-MS), the molecule is ionized, forming a molecular ion ([M]⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight (101.06 g/mol ).

The fragmentation pattern of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound are expected to involve the cleavage of its functional groups. libretexts.org Common fragmentation processes include:

Loss of a methoxy radical (•OCH₃): This results in the formation of an azidocarbonyl cation ([N₃CO]⁺) with an m/z of 71.

Loss of dinitrogen (N₂): The azide group readily eliminates a molecule of nitrogen upon ionization, a characteristic fragmentation for azides. This would lead to a fragment ion with an m/z of 73.

Cleavage of the ester bond: Fragmentation can occur to produce a methoxy cation ([CH₃O]⁺) at m/z 31 or an acylium ion ([HCO]⁺) at m/z 29 after rearrangement. docbrown.info The observation of the m/z 31 peak is a common feature in the mass spectra of methyl esters. docbrown.inforesearchgate.net

By analyzing the mass spectra of reaction mixtures over time, MS can be used to track the disappearance of the this compound parent ion and the appearance of new peaks corresponding to reaction intermediates and final products. This is particularly useful in studying thermal or photochemical decomposition, where intermediates like the methoxycarbonylnitrene can be trapped and their subsequent products identified by their unique mass spectra.

Interactive Data Table: Expected Mass Fragments of this compound

| m/z | Proposed Ion Fragment | Formula | Notes |

| 101 | Molecular Ion | [C₂H₃N₃O₂]⁺˙ | Parent ion |

| 73 | [M - N₂]⁺˙ | [C₂H₃NO₂]⁺˙ | Loss of dinitrogen from azide |

| 71 | [M - •OCH₃]⁺ | [N₃CO]⁺ | Loss of methoxy radical |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Methoxycarbonyl cation |

| 43 | [N₃]⁺ | [N₃]⁺ | Azide cation |

| 31 | [OCH₃]⁺ | [CH₃O]⁺ | Methoxy cation; often a prominent peak for methyl esters docbrown.info |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are essential techniques for monitoring the progress of reactions involving this compound in real-time. These methods rely on the principle that functional groups absorb light at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective due to the presence of strong, distinct absorption bands for the azide and carbonyl groups.

Azide (N₃) Asymmetric Stretch: This is one of the most characteristic vibrations in the IR spectrum of this compound. It appears as a very strong and sharp absorption band in the region of 2140–2180 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the azide, making it ideal for monitoring the consumption of the starting material during a reaction.

Carbonyl (C=O) Stretch: The ester carbonyl group gives rise to another strong absorption band, typically found between 1735 and 1750 cm⁻¹. docbrown.info

During photolytic or thermal decomposition, the disappearance of the azide peak at ~2140 cm⁻¹ can be monitored to determine the reaction rate. Simultaneously, the appearance of new absorption bands, such as the characteristic broad stretch of an isocyanate (–N=C=O) group around 2250–2280 cm⁻¹, can indicate the formation of rearrangement products like methoxy isocyanate.

Interactive Data Table: Characteristic Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Characteristic Absorption | Notes |

| Infrared (IR) | Azide (N₃) | ~2140 - 2180 cm⁻¹ | Strong, sharp, asymmetric stretch |

| Infrared (IR) | Carbonyl (C=O) | ~1735 - 1750 cm⁻¹ | Strong stretch |

| UV-Visible | Azide (n → π) | ~280 - 290 nm | Weak absorption |

| UV-Visible | Azide (π → π) | ~210 - 220 nm | Strong absorption |

X-ray Diffraction Analysis for Solid-State Structural Characterization

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis can be challenging, as many small organic azides are liquids or low-melting solids at room temperature and can be thermally unstable. However, if a suitable crystal could be grown, X-ray analysis would provide invaluable structural information. Key structural parameters that could be determined include:

The precise bond lengths of the N-N bonds within the azide group.

The planarity of the C-N₃ and O=C-O moieties.

The conformation of the molecule, specifically the torsion angle between the carbonyl group and the azide group.

Intermolecular interactions in the crystal lattice, which can influence the reactivity of the compound in the solid state.

Laser Flash Photolysis (LFP) for Transient Intermediate Detection

Laser Flash Photolysis (LFP) is an indispensable pump-probe technique for the direct detection and characterization of short-lived reactive intermediates, such as those generated from the photolysis of this compound. nih.gov The experiment involves exciting the sample with a short, high-energy laser pulse (the "pump"), which initiates the photochemical reaction. A second, weaker light pulse (the "probe") is then passed through the sample at a variable time delay to record the absorption spectrum of any transient species that have been formed. nih.gov

Upon photolysis, this compound is expected to lose a molecule of dinitrogen (N₂) to form the highly reactive intermediate, methoxycarbonylnitrene. LFP allows for the direct observation of this nitrene, which can exist in either a singlet or a triplet spin state.

Singlet Methoxycarbonylnitrene: This is typically the initially formed species. Singlet nitrenes are often difficult to observe directly due to their extremely short lifetimes (nanoseconds or less), as they undergo rapid intersystem crossing to the triplet state or react quickly with the solvent. researchgate.net

Triplet Methoxycarbonylnitrene: The triplet state is generally more stable and has a longer lifetime (microseconds), making it more amenable to detection by LFP. nih.govscilit.com Triplet alkyl and aryl nitrenes typically exhibit broad transient absorption bands in the UV-visible region, often around 300-400 nm. nih.govnih.gov

By monitoring the rise and decay of the transient absorption signal at specific wavelengths, researchers can determine the lifetimes of these reactive intermediates and measure the rate constants for their reactions with various quenching agents. This provides critical mechanistic insight into the chemical behavior of the nitrene generated from this compound. bohrium.com

Interactive Data Table: Expected Transient Intermediates in LFP of this compound

| Transient Species | Spin State | Expected Lifetime | Characteristic λmax (nm) |

| Methoxycarbonylnitrene | Singlet | Nanoseconds (ns) | Not typically observed |

| Methoxycarbonylnitrene | Triplet | Microseconds (μs) | ~300 - 400 |

Applications of Azido Methoxy Methanone and Its Derivatives in Advanced Chemical Systems

Role in Chemical Biology and Bioconjugation Strategies

The azido (B1232118) group in azido(methoxy)methanone serves as a key functional handle for bioconjugation, enabling the linking of molecules to biological systems with high specificity and efficiency. This has led to its application in "click chemistry" and the preparation of functionalized biomolecules.

"Click Chemistry" for Site-Specific Labeling and Modification

This compound and its derivatives are valuable reagents in the realm of "click chemistry," a set of biocompatible reactions known for their high yields and specificity. The azide (B81097) functionality readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form stable triazole linkages, which are instrumental in the site-specific labeling and modification of biomolecules. While direct applications of this compound in this context are not extensively documented in publicly available research, the principle of using small azido-containing molecules for such modifications is well-established.

One notable application involves the reaction of methoxycarbonyl azide with 1,2-dihydropyridines to synthesize diazabicyclo[4.1.0]hept-4-enes. cdnsciencepub.com This 1,3-dipolar cycloaddition reaction exemplifies the "click" nature of the azide group, forming a bicyclic heterocyclic system. cdnsciencepub.com This type of reaction is fundamental to the construction of complex molecular architectures, which can be applied to the development of novel bioconjugation strategies.

Preparation of Functionalized Biomolecules (e.g., Peptides, Nucleosides, Protein Complexes)

While the direct use of this compound for introducing the azide moiety for subsequent "click" bioconjugation onto peptides, nucleosides, and proteins is not widely reported, its chemistry is relevant to peptide synthesis in a different capacity. Acyl azides, including methoxycarbonyl azide, are known to undergo the Curtius rearrangement to form isocyanates. acs.orgresearchgate.net This reactivity has been explored for the formation of carbamate (B1207046) protecting groups in peptide synthesis. doi.org

The broader class of organic azides is crucial for the functionalization of biomolecules. For instance, azido-functionalized amino acids are incorporated into peptides to allow for subsequent conjugation with other molecules via click chemistry. Similarly, azide-modified nucleosides are used to label and functionalize DNA and RNA. Although specific examples detailing the use of this compound for these purposes are scarce in the literature, its fundamental azide chemistry is central to these methodologies.

Contributions to Materials Science and Polymer Chemistry

The reactivity of the azide group also lends itself to applications in materials science, particularly in the design of photoresists and the synthesis of specialized polymers.

Photoresist Design and Fabrication

Synthesis of Hyperbranched Polymers and Functional Materials

There is currently no available information from the search results to suggest the use of this compound in the synthesis of hyperbranched polymers or other functional materials. The synthesis of hyperbranched polymers typically involves the polymerization of ABx-type monomers, and while azides can be used as functional groups in such monomers, the specific use of this compound in this context has not been reported.

Precursors for Heterocyclic Compound Synthesis

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The azide group can participate in cycloaddition reactions or undergo decomposition to form a highly reactive nitrene intermediate, which can then engage in a variety of ring-forming reactions.

The 1,3-dipolar cycloaddition reaction of methoxycarbonyl azide with dienamines, such as 1,2-dihydropyridines, leads to the formation of bicyclic compounds like diazabicyclo[4.1.0]hept-4-enes. cdnsciencepub.com This reaction provides an efficient route to pharmacologically relevant scaffolds. cdnsciencepub.com

Furthermore, the thermal or photochemical decomposition of methoxycarbonyl azide can generate methoxycarbonylnitrene. acs.orgacs.org This nitrene intermediate is electrophilic and can undergo various reactions, including insertion into C-H bonds and addition to C=C double bonds, to form new heterocyclic rings. For example, the intermolecular insertion of a nitrene generated from methoxycarbonyl azide into 1,6-methano annulene has been reported to yield methanoaza doi.organnulenes.

While the direct cycloaddition of azides with nitriles is a known method for synthesizing tetrazoles, specific examples utilizing methoxycarbonyl azide for this purpose are not detailed in the available literature. The decomposition of tetrazoles can be a route to azidoimines, which are in equilibrium with the tetrazole ring, particularly in the gas phase or in solution. researchgate.net

Below is a table summarizing the types of heterocyclic compounds that can be synthesized from this compound and its derivatives, based on the reactivity of the azide and the corresponding nitrene.

| Precursor | Reaction Type | Resulting Heterocycle |

| This compound | 1,3-Dipolar Cycloaddition | Diazabicyclo[4.1.0]hept-4-ene cdnsciencepub.com |

| Methoxycarbonylnitrene (from this compound) | Nitrene Insertion | Methanoaza doi.organnulene |

Formation of Triazoles, Tetrazoles, and Oxazoles

The azide functionality in this compound is a key reactive group for the synthesis of various five-membered heterocycles through cycloaddition reactions.

Triazoles:

This compound readily participates in [3+2] cycloaddition reactions with alkenes to form Δ²-triazolines. This reaction, a classic example of 1,3-dipolar cycloaddition, is a well-established method for triazole synthesis. The reaction of methyl azidoformate with norbornene, for instance, proceeds via a 1,3-dipolar cycloaddition to yield an exo-triazoline adduct. This initial adduct can then be thermally decomposed to various nitrogen-containing products.

The formation of triazoles is not limited to simple alkenes. The versatility of the azide-alkyne cycloaddition, often catalyzed by copper or ruthenium, allows for the synthesis of a wide array of 1,2,3-triazole derivatives. While various azides are employed in these reactions, the fundamental reactivity of the azide group in this compound makes it a suitable candidate for such transformations.

| Reactant | Product | Reaction Type | Reference |

| This compound + Norbornene | Exo-triazoline adduct | 1,3-Dipolar Cycloaddition |

Tetrazoles and Oxazoles:

While the use of this compound for the direct synthesis of tetrazoles and oxazoles is less commonly documented, the general reactivity of organic azides provides pathways to these heterocycles. Tetrazoles can be synthesized through various methods, including the reaction of nitriles with azides or the thermolysis of geminal diazides. The azide group in this compound could potentially be incorporated into precursors for such transformations.

Oxazoles, another important class of heterocycles, are often synthesized from precursors like α-haloketones and amides. The introduction of an azide group, which can be subsequently transformed into an amine or other functionalities, is a key step in many synthetic routes. For example, 2-(azidomethyl)oxazoles can be prepared from vinyl azides in a continuous-flow process, highlighting the utility of the azide group in the synthesis of functionalized oxazoles. Although direct application of this compound in these specific syntheses is not extensively reported, its role as an azide-containing building block suggests its potential utility in constructing the necessary precursors.

Ring Expansion Reactions to Azepines and Pyridoazepines

A significant application of aryl and heteroaryl azides is in ring expansion reactions, which provide access to seven-membered heterocyclic systems like azepines and their fused derivatives. This transformation typically proceeds through the thermal or photochemical decomposition of the azide to a highly reactive nitrene intermediate, which then undergoes skeletal rearrangement.

Pyridoazepines:

A notable example is the photo-induced ring expansion of azido(methoxy)quinolines to methoxypyridoazepines. acs.org For instance, the photolysis of 8-azidoquinoline (B1280395) in methanol (B129727) containing potassium methoxide (B1231860) leads to the formation of 9-methoxy-5H-pyrido[2,3-c]azepine. acs.org The presence of a methoxy (B1213986) group on the quinoline (B57606) ring can significantly influence the reaction yield and even enable ring expansion in secondary amines. acs.org This methodology has been successfully applied to synthesize various dimethoxypyridoazepines in excellent yields. acs.org

Azepines: